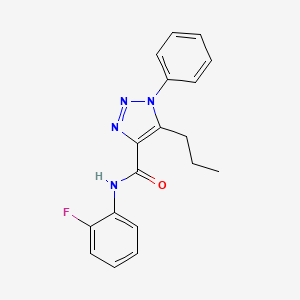

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide" is a member of the 1,2,3-triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The 1,2,3-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized with various substituents to modulate the compound's properties. The presence of the fluorophenyl group suggests potential interactions with biological targets, while the carboxamide moiety is a common feature in drug molecules due to its hydrogen bonding capability.

Synthesis Analysis

The synthesis of triazole derivatives often involves the azide-alkyne cycloaddition reaction, also known as the "click" chemistry approach. However, the specific synthesis of the compound is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized through various methods, including the condensation of isocyanates with amines and cyclization reactions with hydrazine hydrate, as seen in the synthesis of related indazole carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring, which can influence the compound's conformation and intermolecular interactions. The fluorine atom on the phenyl ring can engage in halogen bonding and influence the molecule's bioavailability and metabolic stability. The crystal structures of similar compounds have been determined, providing insights into their conformation and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including Fries rearrangement, which is a microwave-assisted, catalyst- and solvent-free process that has been used to synthesize related compounds . The reactivity of the triazole ring can also be modulated by substituents, affecting the compound's chemical behavior and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of the fluorophenyl group can affect the compound's lipophilicity, while the carboxamide group can enhance solubility and hydrogen bonding potential. The photophysical properties of related triazole derivatives have been studied, showing bright blue fluorescence, which suggests potential applications in sensing and imaging . The introduction of fluorine atoms can also impact the acidity and basicity of the compound, as seen in the varying pKa values of related compounds .

Biological Activity Analysis

While the specific biological activity of "N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide" is not provided, related triazole and carboxamide derivatives have demonstrated anticancer properties. For instance, indazole carboxamide derivatives have shown inhibition of cancer cell proliferation , and 2-phenylthiazole-4-carboxamide derivatives have exhibited cytotoxic activity against various cancer cell lines . These findings suggest that the compound may also possess potential anticancer activity, warranting further investigation.

科学的研究の応用

Photophysical Properties and Sensing Applications

Research on 2-aryl-1,2,3-triazol-4-carboxylic acids reveals these compounds exhibit bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and microenvironment, hinting at their potential use as sensors for pH monitoring in biological research (Safronov et al., 2020). This suggests that N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide could be explored for similar photophysical applications, potentially serving as a fluorescent probe in material science or biomedical diagnostics.

Antitumor Activity

The structural relevance of triazole derivatives in anticancer research is highlighted by the synthesis of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibitory effects on cancer cell proliferation (Hao et al., 2017). This indicates that N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide could have potential applications in developing new anticancer agents, provided it shares similar biological activities.

Enzyme Inhibition for Disease Treatment

Triazole derivatives have been evaluated for their enzyme inhibition potential, offering a foundation for therapeutic applications in diseases like Alzheimer's and diabetes. For instance, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one showed moderate enzyme inhibition potential, which could be relevant for designing potent enzyme inhibitors (Saleem et al., 2018). This suggests that exploring the enzyme inhibition capabilities of N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide might yield new insights into its potential for treating neurodegenerative or metabolic diseases.

Molecular Sensing and Detection Methods

The development of fluorescent molecular probes based on triazole derivatives for sensing protons and water indicates a broader utility in chemical sensing and detection. These compounds' solvatochromic properties and sensitivity to environmental changes underscore their potential in creating sensitive detection systems for various applications, including environmental monitoring and diagnostics (Diwu et al., 1997).

作用機序

将来の方向性

特性

IUPAC Name |

N-(2-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-2-8-16-17(18(24)20-15-12-7-6-11-14(15)19)21-22-23(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIRHCFHXRKRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)

![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)